![molecular formula C16H21N5O B6082501 N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide](/img/structure/B6082501.png)
N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide, commonly known as NNC 55-0396, is a selective inhibitor of the phosphodiesterase 7 (PDE7) enzyme. PDE7 is an enzyme that plays a critical role in the regulation of intracellular levels of cyclic nucleotides, which are important second messengers in many cellular signaling pathways. Inhibition of PDE7 has been shown to have potential therapeutic applications in a variety of diseases, including autoimmune disorders, neurodegenerative diseases, and cancer.
Mechanism of Action
NNC 55-0396 selectively inhibits N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide, which leads to an increase in intracellular levels of cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These second messengers play important roles in many cellular signaling pathways, including those involved in inflammation, immune response, and cell proliferation. By inhibiting N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide and increasing cyclic nucleotide levels, NNC 55-0396 can modulate these signaling pathways and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
In addition to its effects on cyclic nucleotide signaling pathways, NNC 55-0396 has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), which are involved in the pathogenesis of many autoimmune disorders. It has also been shown to enhance the differentiation and function of regulatory T cells, which play a critical role in maintaining immune homeostasis.
Advantages and Limitations for Lab Experiments
One advantage of NNC 55-0396 is its selectivity for N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide, which reduces the likelihood of off-target effects and potential toxicity. However, this selectivity also limits its potential applications, as it may not be effective in diseases where other PDE isoforms play a more prominent role. Another limitation is the lack of clinical data on its safety and efficacy in humans, which hinders its translation to the clinic.
Future Directions
Despite these limitations, NNC 55-0396 remains an active area of research, with several potential future directions. One potential direction is the development of more potent and selective N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide inhibitors, which may have broader applications in a variety of diseases. Another direction is the investigation of the mechanisms underlying the effects of N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide inhibition, which may provide insights into the pathogenesis of these diseases and potential therapeutic targets. Finally, the translation of preclinical findings to clinical trials will be an important step in determining the safety and efficacy of N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide inhibitors in humans.
Synthesis Methods
The synthesis of NNC 55-0396 involves several steps, starting with the reaction of 1-methyl-2-piperidinecarboxylic acid with 2-(1H-imidazol-1-yl)pyridine to form the corresponding amide. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the imidazolium salt, which is subsequently treated with sodium hydride and methyl iodide to form the final product.
Scientific Research Applications
NNC 55-0396 has been extensively studied in preclinical models of various diseases. In autoimmune disorders such as multiple sclerosis and rheumatoid arthritis, inhibition of N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide has been shown to reduce inflammation and improve disease outcomes. In neurodegenerative diseases such as Parkinson's and Alzheimer's, N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide inhibition has been shown to have neuroprotective effects and improve cognitive function. In cancer, N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide inhibition has been shown to reduce tumor growth and enhance the efficacy of chemotherapy.
properties
IUPAC Name |
N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1-methylpiperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-20-9-3-2-6-14(20)16(22)19-11-13-5-4-7-18-15(13)21-10-8-17-12-21/h4-5,7-8,10,12,14H,2-3,6,9,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABUJICTSTXQHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C(=O)NCC2=C(N=CC=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.